molecular formula C15H14S2 B14598415 2-Phenylethyl benzenecarbodithioate CAS No. 60361-73-1

2-Phenylethyl benzenecarbodithioate

Cat. No.: B14598415
CAS No.: 60361-73-1
M. Wt: 258.4 g/mol
InChI Key: JXPLECNKPVHWMG-UHFFFAOYSA-N
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Description

2-Phenylethyl benzenecarbodithioate is an organic compound that belongs to the class of dithioesters It is characterized by the presence of a phenylethyl group attached to a benzenecarbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl benzenecarbodithioate typically involves the reaction of phenylethyl bromide with potassium benzenecarbodithioate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl benzenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithioester group to thiol or thioether groups.

    Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-Phenylethyl benzenecarbodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Phenylethyl benzenecarbodithioate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form complexes with metal ions, which may influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl benzenecarbodithioate
  • Phenyl benzenecarbodithioate
  • Ethyl benzenecarbodithioate

Uniqueness

2-Phenylethyl benzenecarbodithioate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

60361-73-1

Molecular Formula

C15H14S2

Molecular Weight

258.4 g/mol

IUPAC Name

2-phenylethyl benzenecarbodithioate

InChI

InChI=1S/C15H14S2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

JXPLECNKPVHWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC(=S)C2=CC=CC=C2

Origin of Product

United States

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